Cas no 153203-54-4 (methyl 3-(bromomethyl)-5-chlorobenzoate)

153203-54-4 structure
상품 이름:methyl 3-(bromomethyl)-5-chlorobenzoate
CAS 번호:153203-54-4
MF:C9H8BrClO2
메가와트:263.515621185303
CID:4604390
methyl 3-(bromomethyl)-5-chlorobenzoate 화학적 및 물리적 성질
이름 및 식별자
-
- methyl 3-(bromomethyl)-5-chlorobenzoate
-
- 인치: 1S/C9H8BrClO2/c1-13-9(12)7-2-6(5-10)3-8(11)4-7/h2-4H,5H2,1H3
- InChIKey: FYPPFSJOIUDJBL-UHFFFAOYSA-N
- 미소: C(OC)(=O)C1=CC(Cl)=CC(CBr)=C1
methyl 3-(bromomethyl)-5-chlorobenzoate 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-396074-0.05g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 0.05g |
$184.0 | 2023-06-06 | |
Enamine | EN300-396074-5.0g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 5g |
$3281.0 | 2023-06-06 | |
Enamine | EN300-396074-0.1g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 0.1g |
$274.0 | 2023-06-06 | |
Enamine | EN300-396074-10.0g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 10g |
$6405.0 | 2023-06-06 | |
Enamine | EN300-396074-0.25g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 0.25g |
$392.0 | 2023-06-06 | |
A2B Chem LLC | AW17254-250mg |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 250mg |
$481.00 | 2024-04-20 | |
Aaron | AR01BJOY-5g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 5g |
$4537.00 | 2025-02-09 | |
Ambeed | A988948-5g |
Methyl 3-bromomethyl-5-chlorobenzoate |
153203-54-4 | 95% | 5g |
$363.0 | 2024-04-23 | |
A2B Chem LLC | AW17254-100mg |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 100mg |
$254.00 | 2024-04-20 | |
Aaron | AR01BJOY-1g |
methyl 3-(bromomethyl)-5-chlorobenzoate |
153203-54-4 | 95% | 1g |
$1113.00 | 2025-02-09 |
methyl 3-(bromomethyl)-5-chlorobenzoate 관련 문헌
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
-
Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573
-
Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
153203-54-4 (methyl 3-(bromomethyl)-5-chlorobenzoate) 관련 제품
- 885274-87-3(tert-butyl 3-(4-aminopiperidin-1-yl)pyrrolidine-1-carboxylate)
- 187752-42-7(Benzeneacetic acid, 3-ethoxy-α-hydroxy-)
- 1805178-86-2(2-Bromo-6-fluoro-4-nitropyridine)
- 1385927-80-9(4-(2-chlorophenyl)methyl-2,5-dimethylmorpholine)
- 2243253-91-8(Pregn-4-ene-3,20-dione-9,11,12,12-d4, 11,21-dihydroxy-, (11β)-)
- 2385070-52-8(Benzene, 1-bromo-4-fluoro-2-iodo-5-(trifluoromethyl)-)
- 2098120-31-9(1-(1-cyclobutylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 1363380-50-0(1-methyl-1,3,7-triazaspiro[4.5]decan-4-one)
- 1291852-13-5(4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one)
- 306935-25-1(Acetamide,2-chloro-N-(1-methyl-3-phenyl-1H-pyrazol-5-yl)-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:153203-54-4)methyl 3-(bromomethyl)-5-chlorobenzoate

순결:99%
재다:5g
가격 ($):327.0